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A comprehensive guide for researchers and materials scientists on the charge carrier mobility
of silicon, with a qualitative discussion on the potential of antimony phosphide.

In the realm of semiconductor materials, charge carrier mobility stands as a critical parameter
dictating the efficiency and speed of electronic and optoelectronic devices. This guide provides
a detailed comparison of the charge carrier mobility in the well-established semiconductor,
silicon (Si), and the emerging material, antimony phosphide (SbP). While extensive
experimental data is available for silicon, the characterization of antimony phosphide is still in
its nascent stages. This guide aims to present the known quantitative data for silicon and
outline the experimental methodologies applicable for the future characterization of antimony
phosphide.

Data Presentation: A Comparative Overview

The following table summarizes the experimentally determined charge carrier mobilities for
intrinsic silicon at room temperature (300 K). It is important to note that these values are
dependent on factors such as temperature, crystal orientation, and dopant concentration. For
antimony phosphide, specific experimental data on charge carrier mobility is not yet available
in the peer-reviewed literature.
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Material Charge Carrier Mobility (cm?3/V-s)

Silicon (Si) Electrons (ue) ~1400

Holes (un) ~450

Antimony Phosphide (SbP) Electrons (ue) Not Experimentally Determined
Holes (un) Not Experimentally Determined

Table 1: Comparison of Charge Carrier Mobility in Silicon and Antimony Phosphide at 300 K.

Experimental Protocols for Measuring Charge
Carrier Mobility

The determination of charge carrier mobility relies on precise experimental techniques. Two of
the most common and reliable methods are the Hall effect measurement and the Time-of-Flight
(TOF) method.

Hall Effect Measurement

The Hall effect is a widely used technique to determine the carrier type, concentration, and
mobility in a semiconductor.

Methodology:

e Sample Preparation: A thin, rectangular sample of the semiconductor material is prepared
with four electrical contacts, typically in a van der Pauw or Hall bar configuration.

o Current Application: A constant current (I) is passed through two of the contacts along the
length of the sample.

o Magnetic Field Application: A uniform magnetic field (B) is applied perpendicular to the
direction of the current flow.

« Hall Voltage Measurement: The magnetic field exerts a Lorentz force on the charge carriers,
causing them to accumulate on one side of the sample. This charge separation creates a
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transverse voltage, known as the Hall voltage (Vn), which is measured across the other two
contacts.

Calculation: The Hall coefficient (Rn) is calculated using the formula: Rh = (Vh *t) / (I * B)
where 't' is the thickness of the sample. The carrier concentration (n for electrons, p for
holes) can then be determined from the Hall coefficient: nor p =1/ (g * |Rn|) where 'q' is the
elementary charge.

Resistivity Measurement: The resistivity (p) of the sample is measured separately by passing
a current through two contacts and measuring the voltage drop across another two contacts.

Mobility Calculation: Finally, the charge carrier mobility (u) is calculated using the
relationship: p = |Rn|/ p
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Time-of-Flight (TOF) Measurement

The Time-of-Flight method is a direct technique for measuring the drift velocity and mobility of
charge carriers.
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Methodology:

o Sample Preparation: A thin slab of the semiconductor material is placed between two
electrodes, forming a capacitor-like structure. One of the electrodes is semi-transparent.

» Voltage Application: A DC voltage is applied across the sample, creating a uniform electric
field (E).

o Carrier Generation: A short pulse of highly absorbed light (e.g., from a laser) is illuminated
through the semi-transparent electrode. This generates electron-hole pairs near this
electrode.

» Carrier Drift: Depending on the polarity of the applied voltage, either electrons or holes will
drift across the sample towards the opposite electrode.

o Current Measurement: The motion of this sheet of charge induces a transient current in the
external circuit, which is measured as a function of time.

» Transit Time Determination: The current persists until the charge carriers reach the far
electrode. The time taken for this transit is the transit time (tt).

o Mobility Calculation: The drift velocity (va) of the carriers is calculated as: va = d / t where 'd'
is the thickness of the sample. The charge carrier mobility (u) is then determined using: p =
val E=d2/(V *t) where 'V'is the applied voltage.
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Concluding Remarks

Silicon remains the cornerstone of the semiconductor industry, with its charge carrier mobility
and other electronic properties extensively characterized. For antimony phosphide, while its
identity as a semiconductor is established, a significant gap exists in the experimental
determination of its fundamental electronic parameters, including charge carrier mobility. The
experimental protocols detailed in this guide provide a clear roadmap for the future
characterization of SbP and other novel semiconductor materials. The acquisition of such data
will be crucial in evaluating the potential of antimony phosphide for applications in next-
generation electronic and optoelectronic devices. Researchers are encouraged to employ
these standardized methods to contribute to the growing body of knowledge on this promising
material.

 To cite this document: BenchChem. [A Comparative Analysis of Charge Carrier Mobility in
Antimony Phosphide and Silicon]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b147865#comparing-the-charge-carrier-mobility-of-
antimony-phosphide-and-silicon]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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